Vilanterol Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. It is known for its 24-hour activity, making it suitable for once-daily dosing. This compound works by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, leading to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vilanterol Acetate involves multiple steps, including the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol. The key intermediate, oxazolidinone, is prepared using Friedel-Crafts acylation, chemo-selective reduction, Corey-Itsuno reduction, and oxazolidinone ring formation .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yields and purity. An improved process involves the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol under controlled conditions to produce the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Vilanterol Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to produce this compound. These intermediates are crucial for the final synthesis and ensure the desired pharmacological properties of the compound .
Scientific Research Applications
Vilanterol Acetate has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying beta2-adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on bronchial smooth muscle cells and mast cells.
Medicine: Widely used in the treatment of chronic obstructive pulmonary disease and asthma, often in combination with other bronchodilators.
Industry: Utilized in the development of inhalation formulations for respiratory therapies .
Mechanism of Action
Vilanterol Acetate exerts its effects by selectively stimulating beta2-adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, resulting in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells. This mechanism is crucial for its bronchodilator effects and its use in treating respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist with a similar mechanism of action but shorter duration of effect.
Formoterol: A long-acting beta2-adrenergic agonist with a faster onset of action but requires twice-daily dosing.
Indacaterol: An ultra-long-acting beta2-adrenergic agonist with a similar duration of action but different pharmacokinetic properties.
Uniqueness
Vilanterol Acetate is unique due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to Salmeterol and a longer duration of action compared to Formoterol .
Properties
Molecular Formula |
C26H37Cl2NO7 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
acetic acid;4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C24H33Cl2NO5.C2H4O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;1-2(3)4/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1H3,(H,3,4)/t24-;/m0./s1 |
InChI Key |
TVWAEQRFKRTYIG-JIDHJSLPSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.